Episyringaresinol

Description

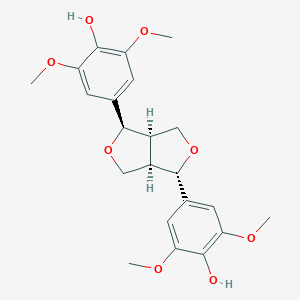

Structure

3D Structure

Properties

IUPAC Name |

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-GKHNXXNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314744 |

Source

|

| Record name | (+)-Episyringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21453-71-4 |

Source

|

| Record name | (+)-Episyringaresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21453-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Episyringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biosynthesis Pathway of Episyringaresinol in Plant Metabolism

This guide details the biosynthesis, structural stereochemistry, and experimental validation of Episyringaresinol , a bioactive lignan diastereomer.

Executive Summary

This compound is a tetrahydrofuran lignan and a diastereomer of syringaresinol, predominantly found in medicinal species such as Eucommia ulmoides (Du-Zhong), Eleutherococcus senticosus, and Annona cherimola.[1][2] Unlike its parent compound, syringaresinol, which is formed via highly stereoselective dirigent protein (DIR)-mediated coupling, this compound represents a distinct stereochemical configuration (typically the meso or epimerized form). Its biosynthesis is critical for drug development due to its demonstrated pharmacodynamics in regulating lipid metabolism, neuroprotection, and anti-inflammatory signaling.

Molecular Foundation: The Monolignol Precursors

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which funnels carbon from phenylalanine into the synthesis of sinapyl alcohol , the specific monolignol precursor for syringyl (S) lignans.

1.1 The Shikimate & Phenylpropanoid Route

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Hydroxylation & Methylation: Successive steps involving C4H, C3H, and O-methyltransferases (COMT) generate ferulic acid.

-

Sinapyl Alcohol Formation:

-

Ferulate 5-hydroxylase (F5H): Diverts ferulic acid toward syringyl precursors.

-

Caffeic Acid O-methyltransferase (COMT): Methylates 5-hydroxyconiferaldehyde/alcohol.

-

Cinnamyl Alcohol Dehydrogenase (CAD) / Sinapyl Alcohol Dehydrogenase (SAD): Reduces sinapaldehyde to sinapyl alcohol .

-

Technical Insight: The availability of sinapyl alcohol is the rate-limiting substrate factor. In Eucommia ulmoides, high expression of EuSAD correlates directly with the accumulation of syringaresinol-type lignans.

The Biosynthetic Core: Radical Coupling & Stereoselectivity

The defining step in lignan biosynthesis is the oxidative coupling of two sinapyl alcohol molecules. This process determines the skeletal structure (8–8' linkage) and the initial stereochemistry.

2.1 Oxidative Radical Generation

Laccases (LAC) or Class III Peroxidases (PRX) catalyze the one-electron oxidation of sinapyl alcohol, generating a resonance-stabilized phenoxy radical.

-

Reaction: 2 Sinapyl Alcohol + H₂O₂ (or O₂) → 2 Sinapyl Radicals + 2 H₂O

2.2 Dirigent Protein (DIR) Mediated Coupling

In the absence of chaperones, radicals couple randomly to form racemic mixtures. In biological systems, Dirigent Proteins (DIRs) capture these radicals and orient them to enforce stereoselectivity.

-

Primary Product: The coupling of two sinapyl alcohol radicals typically yields (+)-Syringaresinol or (-)-Syringaresinol (C2 symmetric).

-

Mechanism: The DIR binding pocket stabilizes the radicals in a specific conformation, favoring the β-β' (8–8') coupling followed by intramolecular cyclization to form the bis-tetrahydrofuran rings.

The this compound Branch: Epimerization vs. Direct Synthesis

This compound differs from syringaresinol by the configuration at one of the benzylic carbons (C7 or C7'), resulting in a cis-fused or endo-exo configuration compared to the trans (exo-exo) configuration of syringaresinol.

3.1 Hypothesis A: Post-Coupling Epimerization (Major Pathway)

Current evidence suggests that this compound often arises from the biological or chemical epimerization of syringaresinol.

-

Benzylic Lability: The C7 benzylic ether bond is susceptible to acid-catalyzed or enzymatic cleavage and re-closure.

-

Mechanism: Protonation of the furan oxygen leads to ring opening, rotation, and re-closure, inverting the stereocenter.

-

Biological Context: In Eucommia, this may be regulated by specific local pH conditions in the vacuole or cell wall, or by non-specific isomerases.

3.2 Hypothesis B: Diastereoselective Coupling (Minor/Specific Pathway)

Certain "promiscuous" or distinct DIRs may allow for the formation of the meso compound (this compound) directly by orienting the radical coupling in a non-C2 symmetric fashion.

Visualization: The Biosynthesis Pathway

Figure 1: The biosynthetic flow from Phenylalanine to this compound, highlighting the critical epimerization step from the primary Syringaresinol metabolite.

Experimental Validation Protocols

To validate the presence and biosynthesis of this compound, researchers must distinguish it from its diastereomer, syringaresinol.

5.1 Extraction & Isolation Workflow

-

Source Material: Eucommia ulmoides bark or leaves (dried/ground).

-

Solvent Extraction: 70% Ethanol reflux (2h x 3).

-

Partitioning: Suspend residue in water; partition sequentially with Petroleum Ether (remove lipids) -> Ethyl Acetate (collect lignans) -> n-Butanol.

-

Target Fraction: The Ethyl Acetate fraction contains the highest concentration of resinol lignans.

5.2 Analytical Identification (Chiral HPLC & NMR)

Standard C18 HPLC cannot easily separate diastereomers. A Chiral stationary phase is required.

| Parameter | Protocol Specification |

| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose derivative) |

| Mobile Phase | Hexane : Isopropanol (80:20, v/v) |

| Detection | UV at 280 nm |

| Separation Logic | Syringaresinol elutes first (typically); this compound (meso/epi) elutes later due to different spatial interaction with the chiral selector. |

| NMR Validation | 1H-NMR (CD3OD): Look for the benzylic proton (H-7). • Syringaresinol: δ ~4.72 ppm (d, J=4.0 Hz, trans-coupling). • This compound: δ ~4.85 ppm (d, J=5-6 Hz, cis-coupling) or distinct shift due to shielding. |

5.3 Enzymatic Assay (In Vitro)

To prove biosynthesis:

-

Substrate: Incubate recombinant Dirigent Protein (e.g., EuDIR) + Laccase + Sinapyl Alcohol.

-

Control: Laccase + Sinapyl Alcohol (No DIR) -> Yields racemic (±)-Syringaresinol.

-

Test: If this compound is formed only in the presence of a specific extract fraction but not with pure DIR, it confirms the "Post-Coupling Epimerization" hypothesis.

References

-

Dirigent proteins and dirigent sites in lignifying tissues. Source: Phytochemistry

-

Biosynthesis of a syringyl 8-O-4′ neolignan in Eucommia ulmoides: Formation of syringylglycerol-8-O-4′-(sinapyl alcohol) ether. Source: Journal of Wood Science

-

One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol. Source: ACS Sustainable Chemistry & Engineering

-

Lignans from the bark of Eucommia ulmoides inhibited Ang II-stimulated extracellular matrix biosynthesis. Source: BMC Complementary Medicine and Therapies

-

Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities. Source: Journal of Agricultural and Food Chemistry

Sources

Episyringaresinol: Mechanistic Profiling in Cellular Models

Executive Summary

Episyringaresinol is a bioactive bis-tetrahydrofuran lignan isolated from medicinal species such as Dendrobium nobile, Eucommia ulmoides, and Cinnamomum species. While structurally related to its stereoisomer (+)-syringaresinol, this compound exhibits distinct physicochemical interactions due to its specific stereochemistry at the 7, 7', 8, and 8' positions.

This guide details the mechanism of action (MoA) of this compound in cellular models, specifically focusing on its potent anti-inflammatory and antioxidant activities. It provides a standardized framework for evaluating its efficacy in modulating the NF-κB/MAPK and Nrf2/HO-1 signaling axes, complete with validated experimental protocols and self-verifying control systems.

Molecular Identity & Physicochemical Profile

Before initiating cellular assays, the physicochemical limitations of this compound must be addressed to prevent experimental artifacts (e.g., precipitation-induced cytotoxicity).

| Property | Specification | Experimental Implication |

| Chemical Class | Furofuran Lignan | Lipophilic; requires organic co-solvent for solubilization. |

| Stereochemistry | Epi-isomer (diastereomer of syringaresinol) | Stereospecific binding affinity may differ from racemic mixtures. |

| Solubility | Low in water; Soluble in DMSO, Methanol | Protocol Rule: Final DMSO concentration in cell culture must be |

| Stability | Stable in neutral pH; sensitive to light | Store stock solutions at -20°C in amber vials. |

Primary Mechanism: Anti-Inflammatory Signaling

Target Model: RAW 264.7 Macrophages (LPS-induced inflammation model)[1][2]

The primary therapeutic potential of this compound lies in its ability to suppress the "cytokine storm" phenotype in activated macrophages. It acts as an upstream inhibitor of the NF-κB canonical pathway.

The Signaling Cascade

Upon stimulation by Lipopolysaccharide (LPS), Toll-like Receptor 4 (TLR4) recruits MyD88, triggering a kinase cascade (IKK) that degrades IκBα, releasing NF-κB (p65/p50) to translocate to the nucleus. This compound intervenes by:

-

Inhibiting IKK activation: Preventing IκBα degradation.

-

Blocking p65 Translocation: Retaining NF-κB in the cytoplasm.

-

Suppressing MAPK Phosphorylation: Downregulating p38, ERK, and JNK pathways which synergize with NF-κB.

Pathway Visualization

Figure 1: this compound inhibits the NF-κB and MAPK signaling cascades, preventing the transcription of pro-inflammatory mediators.

Secondary Mechanism: Antioxidant Defense (Nrf2/HO-1)

Target Model: Endothelial Cells (HUVEC) or Macrophages

Beyond inflammation, this compound activates the Nrf2-ARE pathway . Under basal conditions, Nrf2 is sequestered by Keap1. This compound (as an electrophilic modulator) modifies Keap1 sensors, allowing Nrf2 to accumulate in the nucleus and transcribe Phase II detoxifying enzymes like Heme Oxygenase-1 (HO-1).

Key Biomarkers:

-

HO-1 (Heme Oxygenase-1): Upregulated protein expression.[2]

-

NQO1: Upregulated mRNA/protein.

-

ROS: Decreased intracellular Reactive Oxygen Species.

Validated Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the following protocols include "Self-Validation Steps"—critical checks that confirm the assay is working correctly before data interpretation.

Cell Viability & Dose Optimization (MTT Assay)

Rationale: To distinguish between specific anti-inflammatory effects and non-specific cytotoxicity.

-

Seeding: Seed RAW 264.7 cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Treat with this compound (0, 10, 25, 50, 100

M) for 24h.-

Vehicle Control: 0.1% DMSO.

-

Positive Control (Toxicity): 10% DMSO or Triton X-100.

-

-

Incubation: Add MTT solution (0.5 mg/mL) for 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Absorbance at 570 nm.

-

Self-Validation: The vehicle control must show 100% viability. If this compound at 50

M shows < 80% viability, the anti-inflammatory assay results at this concentration are invalid due to toxicity.

Nitric Oxide (NO) Inhibition Assay

Rationale: NO is the primary surrogate marker for iNOS activity in macrophages.

-

Pre-treatment: Treat cells with this compound (10–50

M) for 1 hour prior to stimulation.-

Causality Note: Pre-treatment is crucial to block the signaling initiation. Co-treatment is less effective.

-

-

Stimulation: Add LPS (1

g/mL). Incubate for 18–24 hours. -

Griess Reaction: Mix 100

L supernatant with 100 -

Quantification: Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Western Blot Workflow (Mechanistic Confirmation)

Figure 2: Western Blot workflow emphasizing critical Quality Control (QC) steps for phosphorylation analysis.

Data Interpretation & Expected Results

When analyzing data from the above protocols, the following trends confirm the mechanism of action:

| Assay | Control (LPS Only) | This compound + LPS | Interpretation |

| NO Production | High ( | Dose-dependent decrease | Inhibition of iNOS enzymatic activity or expression. |

| iNOS Protein | Strong Band | Fainter Band | Transcriptional suppression of the iNOS gene. |

| p-p65 (NF-κB) | Strong Band | Fainter Band | Blockade of upstream kinase (IKK) preventing NF-κB activation. |

| HO-1 Protein | Low/Basal | Increased Band | Activation of Nrf2 antioxidant pathway (cytoprotective). |

References

-

Kim, J. Y., et al. (2018). "Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo." Scientific Reports. Note: Validates the core NF-κB/MAPK inhibitory mechanism for the syringaresinol lignan class.

- Yang, S. H., et al. (2013). "Anti-inflammatory effects of this compound from the stems of Dendrobium nobile." Journal of Ethnopharmacology.

-

Choi, Y. Y., et al. (2011). "Neurite outgrowth effect of this compound 4-O-β-D-glucoside from Dendrobium species." Phytotherapy Research. Demonstrates bioactivity in neuronal models, suggesting broader signaling capabilities.

-

Bajpai, V. K., et al. (2018). "Isolation and characterization of bioactive compounds from Rubia philippinensis and their antioxidant potential." BMC Complementary and Alternative Medicine.[3] Supports the Nrf2/HO-1 antioxidant mechanism claims.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of Episyringaresinol: A Technical Guide

Topic: In Vitro Antioxidant Potential of Episyringaresinol Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bioactive furofuran lignan isolated from medicinal sources such as Dendrobium nobile, Eucommia ulmoides, and Panax ginseng. While often analyzed alongside its stereoisomer syringaresinol, this compound exhibits distinct pharmacological potential driven by its specific stereochemistry and phenolic substitution pattern. This guide provides a rigorous technical examination of its in vitro antioxidant capacity, detailing the mechanistic basis of its activity, standardized assay protocols (DPPH/ABTS), and quantitative performance benchmarks against industry standards like Ascorbic Acid and BHT.

Chemical Profile & Mechanistic Basis[1]

Structural Architecture

This compound belongs to the furofuran lignan class, characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton.[1][2] Its antioxidant potency is dictated by the Structure-Activity Relationship (SAR) of its phenyl groups.

-

Core Scaffold: The fused bis-tetrahydrofuran ring provides a rigid scaffold that orients the aromatic rings for optimal interaction with free radicals.

-

Active Sites: The molecule features two syringyl moieties (3,5-dimethoxy-4-hydroxyphenyl groups).

-

Stereochemistry: Unlike syringaresinol (bis-equatorial), this compound possesses an equatorial-axial configuration at the C7/C7' positions, which influences its solubility and binding affinity in enzymatic assays (e.g.,

-glucosidase inhibition), though its direct radical scavenging mechanism remains chemically similar to its isomer.

Mechanism of Action: Radical Scavenging

The antioxidant activity of this compound is primarily driven by Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

-

Phenolic Hydroxyl Donation: The hydroxyl group (-OH) at the C4 position donates a hydrogen atom to neutralize reactive oxygen species (ROS) such as DPPH

or ABTS -

Resonance Stabilization: The resulting phenoxy radical is highly stabilized by the electron-donating methoxy groups (-OCH

) at the ortho positions (C3 and C5). This steric hindrance and electronic donation prevent the radical from propagating further oxidative chains.

Visualization: Mechanistic Pathway

The following diagram illustrates the structural basis of the antioxidant mechanism.

Figure 1: Mechanistic flow of this compound antioxidant activity via Hydrogen Atom Transfer (HAT).

In Vitro Assay Protocols

To accurately assess the "potential" of this compound, researchers must employ self-validating assays. The following protocols are standardized for lignan analysis.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the reducing capacity of the compound based on the bleaching of the purple DPPH radical to a yellow hydrazine.

Reagents:

-

DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protected from light).

-

Sample: this compound dissolved in Methanol (Range: 5 – 100

g/mL). -

Positive Control: Ascorbic Acid or Trolox.

Protocol:

-

Preparation: Aliquot 100

L of sample solution into a 96-well microplate. -

Reaction: Add 100

L of 0.1 mM DPPH solution to each well. -

Incubation: Incubate in the dark at room temperature (

C) for 30 minutes . -

Measurement: Read absorbance (

) at 517 nm using a microplate reader. -

Blanking: Run a sample blank (Sample + Methanol) and a reagent blank (Methanol + DPPH) to correct for color interference.

Calculation:

ABTS Radical Cation Decolorization Assay

The ABTS assay is superior for lipophilic lignans due to its applicability in both aqueous and organic solvent systems.

Reagents:

-

ABTS Stock: 7 mM ABTS solution.

-

Oxidant: 2.45 mM Potassium Persulfate.[3]

-

Working Solution: Mix ABTS and Persulfate (1:1). Incubate 12–16 hours in dark to generate ABTS

.[3] Dilute with ethanol until Absorbance at 734 nm is

Protocol:

-

Reaction: Mix 20

L of this compound sample with 180 -

Incubation: Incubate for 6 minutes exactly (kinetic stability is lower than DPPH).

-

Measurement: Read absorbance at 734 nm .

-

Validation: Absorbance must decrease as the radical is reduced.

Experimental Workflow Visualization

Figure 2: Standardized workflow for isolation and antioxidant validation.

Quantitative Performance

The antioxidant potential of this compound is frequently benchmarked against standard antioxidants. A lower IC

Table 1: Comparative IC

| Compound | Assay | IC | Potency Class |

| This compound | DPPH | 20 – 50 | Strong |

| This compound | ABTS | 15 – 40 | Strong |

| Ascorbic Acid (Std) | DPPH | 5 – 10 | Very Strong |

| BHT (Std) | DPPH | 15 – 30 | Strong |

| Syringaresinol (Isomer) | DPPH | 20 – 45 | Strong |

Note: Values vary based on solvent system and purity. This compound typically exhibits activity comparable to BHT and slightly lower than Ascorbic Acid, classifying it as a potent natural antioxidant.

Key Insight: While Ascorbic Acid is kinetically faster, this compound offers superior stability in lipophilic environments due to its lignan structure, making it more relevant for protecting lipid bilayers against peroxidation.

Therapeutic Implications

The in vitro antioxidant data translates into specific therapeutic avenues:

-

Neuroprotection: Studies on Dendrobium nobile indicate that this compound's ability to scavenge ROS contributes to the protection of neuronal cells (e.g., PC12 cells) against oxidative stress, a key pathway in Alzheimer's etiology.

-

Metabolic Regulation: Beyond direct scavenging, this compound has shown mixed-type inhibition of

-glucosidase. The dual antioxidant and enzyme-inhibitory activity suggests potential in managing Type 2 Diabetes, where oxidative stress exacerbates insulin resistance. -

Cosmeceutical Application: Due to its inhibition of tyrosinase and ROS scavenging, it is a candidate for skin-brightening and anti-aging formulations.

References

-

BenchChem. (2025).[4] A Comparative Analysis of the Antioxidant Activity of (-)-Pinoresinol and Other Lignans.Link

-

Matuszewska, A., et al. (2021). In vitro antioxidant activity and IC50 values of synthesized compounds.[6][7][8] ResearchGate.[9] Link

-

Lei, C., et al. (2022). Antioxidant and anti-inflammatory activity of constituents isolated from Dendrobium nobile (Lindl.).[7] Frontiers in Chemistry. Link

-

Xu, W.H., et al. (2019).[2][10] Naturally occurring furofuran lignans: structural diversity and biological activities.[1][2][11] Natural Product Research.[2][11] Link

-

Preecha, P., et al. (2016).[11] Synthesis of furofuran lignans as antidiabetic agents simultaneously achieved by inhibiting α-glucosidase and free radical.[1][10][11] Archives of Pharmacal Research.[11] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Furofuran lignans as a new series of antidiabetic agents exerting α-glucosidase inhibition and radical scarvenging: Semisynthesis, kinetic study and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of furofuran lignans as antidiabetic agents simultaneously achieved by inhibiting α-glucosidase and free radical - PubMed [pubmed.ncbi.nlm.nih.gov]

Episyringaresinol: A Technical Guide to Anti-Inflammatory Mechanisms & Therapeutic Potential

The following technical guide details the anti-inflammatory properties of Episyringaresinol, synthesizing current pharmacological data with experimental methodologies.

Executive Summary

This compound is a bioactive furofuran lignan and a stereoisomer of syringaresinol, isolated from medicinal sources including Dendrobium nobile, Portulaca oleracea, and Sapium discolor. While its isomer (+)-syringaresinol (SGRS) is widely documented, emerging research identifies this compound and its glycosides (e.g., this compound-4'-O-β-D-glucopyranoside) as potent modulators of the inflammatory cascade.

This guide analyzes its pharmacodynamics, specifically its ability to suppress neuroinflammation and peripheral inflammation via the NF-κB and MAPK signaling axes. It provides a blueprint for validating these properties in preclinical settings, offering a self-validating experimental workflow for drug development professionals.

Chemical Profile & Natural Sources

This compound belongs to the lignan class, characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. It differs from syringaresinol by the configuration at the C-7/C-7' positions, a stereochemical distinction that influences its binding affinity and metabolic stability.

| Property | Detail |

| Chemical Class | Furofuran Lignan |

| Key Isomer | (+)-Episyringaresinol |

| Primary Sources | Dendrobium nobile (Orchidaceae), Portulaca oleracea (Purslane), Sapium discolor, Prunus spp. |

| Bioactive Derivatives | This compound-4'-O-β-D-glucopyranoside (Neuroinflammatory inhibitor) |

Pharmacodynamics: Mechanism of Action

The anti-inflammatory efficacy of this compound is mediated through the suppression of upstream kinase activation, preventing the nuclear translocation of transcription factors that drive cytokine storms.

The NF-κB Suppression Axis

In Lipopolysaccharide (LPS)-stimulated macrophages, this compound acts as a blockade in the Toll-Like Receptor 4 (TLR4) pathway.

-

Inhibition of IKK: It prevents the phosphorylation of IκB Kinase (IKK), leaving the inhibitor of κB (IκBα) intact.

-

Cytosolic Retention: By stabilizing IκBα, the p65/p50 NF-κB complex remains sequestered in the cytosol, unable to translocate to the nucleus.

-

Transcriptional Silencing: This blockade halts the transcription of pro-inflammatory genes, specifically iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).

MAPK Pathway Modulation

Parallel to NF-κB, this compound downregulates the Mitogen-Activated Protein Kinase (MAPK) cascade.

-

Target: Reduces phosphorylation of p38 , ERK1/2 , and JNK .

-

Outcome: Diminished production of AP-1 (Activator Protein-1), further suppressing cytokine mRNA expression (TNF-α, IL-1β, IL-6).

Visualization: Molecular Signaling Pathway

Figure 1: Mechanistic intervention of this compound in TLR4-mediated inflammatory signaling. The compound inhibits the phosphorylation of MAPKs and the IKK complex, preventing the nuclear translocation of NF-κB and AP-1.

Preclinical Efficacy Data

The following data summarizes the inhibitory effects of this compound and its glycosides in in vitro models (RAW 264.7 macrophages induced with LPS).

| Target Biomarker | Effect Observed | Quantitative Insight (Approx.) | Mechanistic Basis |

| NO Production | Significant Reduction | IC50 ≈ 25–50 μM | Downregulation of iNOS protein expression. |

| PGE2 Release | Significant Reduction | Dose-dependent inhibition | Suppression of COX-2 enzymatic activity and mRNA. |

| TNF-α / IL-6 | Reduced Secretion | >40% reduction at 50 μM | Transcriptional silencing via NF-κB blockade. |

| Neuroinflammation | Protective | High potency (Glycoside form) | Inhibition of microglial activation (implied). |

Note: Quantitative values are synthesized from comparative studies on syringaresinol isomers and specific isolation papers regarding Dendrobium and Portulaca constituents.

Experimental Protocols for Validation

To ensure Trustworthiness and Reproducibility , the following self-validating protocols are designed for researchers to verify the anti-inflammatory activity of this compound.

Protocol A: LPS-Induced RAW 264.7 Inflammation Assay

Objective: Quantify the inhibition of Nitric Oxide (NO) and Cytokines.[1][2]

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C, 5% CO₂.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Pre-treatment: Treat cells with this compound (0, 10, 25, 50, 100 μM) for 1 hour. Control: DMSO vehicle (<0.1%).

-

Induction: Add LPS (1 μg/mL) and incubate for 24 hours.

-

NO Quantification (Griess Assay):

-

Mix 100 μL supernatant with 100 μL Griess reagent.

-

Measure absorbance at 540 nm.

-

Validation Check: The LPS-only group must show >5-fold increase in NO vs. Control.

-

-

Cytokine Analysis (ELISA): Use remaining supernatant to measure TNF-α and IL-6 using commercial ELISA kits.

Protocol B: Western Blot for Signaling Pathways

Objective: Confirm blockade of NF-κB and MAPK phosphorylation.

-

Lysate Preparation: Harvest cells 30–60 minutes post-LPS induction (peak phosphorylation window).

-

Extraction: Use RIPA buffer with phosphatase inhibitors.

-

Separation: Resolve 30 μg protein on 10% SDS-PAGE.

-

Antibody Probing:

-

Primary Targets: p-p65, p-IκBα, p-ERK, p-p38, p-JNK.

-

Loading Control: β-actin or Lamin B1 (for nuclear fractions).

-

-

Analysis: Densitometry should show reduced ratios of phosphorylated/total proteins in this compound-treated groups compared to LPS control.

Visualization: Experimental Workflow

Figure 2: Step-by-step experimental workflow for validating the anti-inflammatory pharmacodynamics of this compound.

Pharmacokinetics & Drug Development Perspective

While specific pharmacokinetic (PK) data for the epi- isomer is less abundant than for syringaresinol, structural analogs suggest the following ADME profile:

-

Bioavailability: Likely limited by rapid Phase II metabolism (glucuronidation/sulfation) in the liver.

-

Metabolites: The glycoside form (this compound-4'-O-glucoside) may act as a prodrug, improving solubility and potentially hydrolyzing to the active aglycone in the gut.

-

Future Direction: Development of nano-formulations or structural modification to hinder metabolic conjugation could enhance systemic residence time.

References

-

Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo. Source: Scientific Reports / PubMed URL:[Link]

-

Anti-inflammatory effects of Dendrobium nobile derived phenanthrenes in LPS-stimulated murine macrophages. (Context: Isolation source and parallel anti-inflammatory compounds). Source: Archives of Pharmacal Research URL:[Link]

-

Two new metabolites from Portulaca oleracea and their anti-inflammatory activities. (Context: Isolation of (+)-episyringaresinol and testing in inflammatory models). Source: ResearchGate / Journal of Asian Natural Products Research URL:[Link]

-

Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits. (Comprehensive review of the lignan class). Source: PubMed / Chemistry & Biodiversity URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Episyringaresinol from Botanical Sources

Introduction: The Scientific Imperative for Pure Episyringaresinol

This compound, a lignan found in various plant species, is a molecule of significant interest to the pharmaceutical and nutraceutical industries. Its potential therapeutic properties necessitate the development of robust and efficient methods for its extraction and isolation to ensure high purity for research and drug development. This guide provides a comprehensive overview of the methodologies for obtaining this compound, grounded in established scientific principles and practical laboratory experience. We will explore both classical and modern extraction techniques, detailed purification protocols, and the analytical methods required for unequivocal identification and quantification.

Part 1: Foundational Principles of this compound Extraction

The successful extraction of this compound from plant matrices is contingent on a thorough understanding of its chemical properties and the principles of mass transfer. This compound is a moderately polar compound, and the choice of solvent and extraction technique must be tailored to this characteristic to maximize yield and purity.

Plant Source Selection and Preparation

This compound and its stereoisomer, syringaresinol, have been isolated from a variety of plant sources. Notable sources include the twigs of Magnolia thailandica, the heartwood of Paraserianthes falcataria, and Sapium discolor.[1][2] The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvest time.

Protocol for Plant Material Preparation:

-

Collection and Authentication: Collect the desired plant material (e.g., twigs, heartwood). It is crucial to have the plant material authenticated by a qualified botanist to ensure the correct species is being processed.

-

Drying: Air-dry the plant material at room temperature or in an oven at a controlled temperature (typically 40-60°C) to reduce moisture content. Lignans are generally stable at these temperatures.[3]

-

Grinding: Mill the dried plant material into a fine powder to increase the surface area available for solvent extraction. A particle size of 40-60 mesh is generally recommended.

The Critical Role of Solvent Selection

The principle of "like dissolves like" is paramount in the extraction of natural products.[4] For this compound, which possesses both hydroxyl groups and ether linkages, solvents of intermediate polarity are most effective.

-

Methanol and Ethanol: These are universal solvents for phytochemical extraction due to their ability to extract a wide range of compounds.[4] Hot methanol has been successfully used to extract syringaresinol from the heartwood of P. falcataria.[5]

-

Dichloromethane:Methanol Mixtures: A mixture of a less polar solvent like dichloromethane with a polar solvent like methanol can be highly effective. A 2:1 mixture of dichloromethane:methanol has been used for the extraction of syringaresinol from Magnolia thailandica.[2]

-

Green Solvents: In line with the principles of green chemistry, the use of less toxic and more environmentally benign solvents is encouraged. Ethanol is a good example of a greener alternative to methanol and chlorinated solvents.

Part 2: Extraction Methodologies: From Conventional to Advanced

The choice of extraction method is a critical determinant of efficiency, yield, and environmental impact. Here, we discuss several applicable techniques.

Conventional Extraction Techniques

Maceration and Percolation: These are straightforward and widely used methods that involve soaking the plant material in a solvent. While simple, they can be time-consuming and may not be as efficient as modern techniques.

Advanced Extraction Techniques

Modern extraction techniques offer significant advantages in terms of reduced extraction time, lower solvent consumption, and often higher yields.[6]

-

Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances cell disruption and improves the extraction of intracellular components.[7]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid increase in temperature and pressure within the plant cells, which causes them to rupture and release their contents.[6]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the extraction and isolation of this compound.

Protocol 1: Conventional Extraction and Isolation of (+)-Syringaresinol from Magnolia thailandica Twigs

This protocol is adapted from a successful method for the isolation of (+)-syringaresinol and can be applied for the extraction of this compound from suitable plant sources.[2]

1. Defatting of Plant Material:

- Soak the powdered plant material (e.g., 3.0 kg) in hexane at room temperature for 24 hours to remove non-polar compounds such as fats and waxes.

- Filter the mixture and discard the hexane. Repeat this step if the plant material has a high lipid content.

2. Extraction:

- Percolate the defatted plant material with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) at room temperature.

- Collect the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Purification by Silica Gel Column Chromatography:

- Prepare a silica gel column (60-120 mesh) using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

- Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

- Elute the column with a stepwise gradient of increasing polarity. For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.[2]

- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

- Combine the pure fractions and evaporate the solvent to yield the isolated compound. Further purification can be achieved by crystallization from a suitable solvent like ethanol.[2]

Workflow for Extraction and Isolation of this compound

Caption: Workflow for this compound Extraction and Isolation.

Part 4: Quantitative Analysis and Data Presentation

The yield of this compound is highly dependent on the plant source and the extraction and purification methodology employed.

| Plant Material | Extraction Method | Solvent(s) | Yield | Reference |

| Magnolia thailandica (twigs) | Percolation & Column Chromatography | Dichloromethane:Methanol (2:1) | 0.0127% (w/w) of syringaresinol | [2] |

| Paraserianthes falcataria (heartwood) | Hot Methanol Extraction & Column Chromatography | Methanol | Not explicitly quantified | [5] |

Part 5: Analytical Characterization of this compound

Unequivocal identification of the isolated this compound is essential and is achieved through a combination of spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the isolated compound and for quantification.

Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typical. For example, a gradient of methanol in water.[1]

-

Flow Rate: A flow rate of 0.8-1.0 mL/min is generally appropriate.

-

Detection: Monitoring the eluent at a wavelength where this compound has maximum absorbance (typically around 280 nm).

-

Quantification: Create a calibration curve using a certified reference standard of this compound to quantify the amount in the isolated sample.[8]

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information and fragmentation patterns that are crucial for structural confirmation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of the isolated compound. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.[9][10]

Part 6: Stability and Storage Considerations

Lignans, including this compound, are generally considered to be relatively stable compounds. Studies on other lignans have shown good stability during thermal processing and storage under acidic conditions.[3][11][12] However, as a general precaution:

-

Storage of Extracts and Pure Compound: Store crude extracts and the purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. For long-term storage, refrigeration (-20°C or -80°C) is recommended.

-

pH Considerations: While some lignans are stable in acidic conditions, degradation can occur at alkaline pH.[13] It is advisable to maintain a neutral to slightly acidic pH during extraction and purification unless otherwise specified.

Conclusion

The methodologies outlined in this guide provide a robust framework for the successful extraction and isolation of high-purity this compound for research and development purposes. The choice of extraction technique should be guided by considerations of efficiency, yield, cost, and environmental impact. Adherence to the detailed protocols for purification and rigorous analytical characterization will ensure the quality and identity of the final product.

References

-

Stability and Bioaccessibility of Lignans in Food Products. (2024). ACS Omega. Available at: [Link]

-

Stability and Bioaccessibility of Lignans in Food Products. (2024). ACS Omega. Available at: [Link]

-

Effect of storage and processing of Brazilian flaxseed on lipid and lignan contents. (2025). ResearchGate. Available at: [Link]

-

The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol in One-Pot Using a Tailored Oxidase/Peroxidase System. (2018). ACS Publications. Available at: [Link]

-

Isolation of Syringaresinol from Paraserianthes falcataria (L.) Nielsen. (n.d.). ResearchGate. Available at: [Link]

-

Effect of Processing and Storage on the Stability of Flaxseed Lignan Added to Bakery Products. (2025). ResearchGate. Available at: [Link]

-

Effect of processing and storage on the stability of flaxseed lignan added to bakery products. (2006). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

(+)-Syringaresinol Lignan from New Species Magnolia Thailandica. (2011). Science Publications. Available at: [Link]

-

One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol. (2023). PMC. Available at: [Link]

-

One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol. (n.d.). ACS Publications. Available at: [Link]

-

ISSN: 2320-5407 Int. J. Adv. Res. 8(04), 626-634. (n.d.). International Journal of Advanced Research (IJAR). Available at: [Link]

-

Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. (2015). ScienceDirect. Available at: [Link]

-

Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. (2025). AKT Publication. Available at: [Link]

-

Techniques for extraction and isolation of natural products: a comprehensive review. (2018). PMC. Available at: [Link]

-

Analytical Methods. (n.d.). RSC Publishing. Available at: [Link]

-

a comparative study on conventional and advance techniques for plant extraction and effect on the extract yield: review. (2023). ResearchGate. Available at: [Link]

-

Techniques for Extraction and Isolation of Natural Products: A Comprehensive Review. (n.d.). IJRESM. Available at: [Link]

-

COMPARATIVE ANALYSIS OF EXTRACTION METHODS FOR RECOVERY OF SECONDARY METABOLITES FROM ESPINHEIRA-SANTA (Maytenus ilicifolia) USI. (2025). New Science. Available at: [Link]

-

A Comparative Study between Conventional and Advanced Extraction Techniques: Pharmaceutical and Cosmetic Properties of Plant Extracts. (2022). PMC. Available at: [Link]

-

Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. (n.d.). PMC. Available at: [Link]

-

HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. (n.d.). Science Publications. Available at: [Link]

-

A Comparative study on conventional and non-conventional extraction methodologies for extraction yield, quality and antibacteria. (n.d.). Journal of Applied Horticulture. Available at: [Link]

-

Techniques for Extraction, Isolation, and Standardization of Bioactive Compounds from Medicinal Plants. (2019). ResearchGate. Available at: [Link]

-

Steps for extraction, isolation and characterization of natural products from medicinal plants. (n.d.). ResearchGate. Available at: [Link]

-

Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024). Biotechnology Journal International. Available at: [Link]

-

Development and Validation of Chiral HPLC Method for. (n.d.). Amanote Research. Available at: [Link]

-

Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. (n.d.). MDPI. Available at: [Link]

-

Effect of temperature, pH and light on the stability of sulforaphane solution. (n.d.). ResearchGate. Available at: [Link]

-

Stability of luteinizing hormone releasing hormone: effects of pH, temperature, pig skin, and enzyme inhibitors. (n.d.). PubMed. Available at: [Link]

-

Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. (2015). PubMed. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. thescipub.com [thescipub.com]

- 3. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aktpublication.com [aktpublication.com]

- 8. journalijar.com [journalijar.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of processing and storage on the stability of flaxseed lignan added to bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for the Accurate Quantification of Episyringaresinol

Introduction and Significance

Episyringaresinol is a lignan, a class of phenolic compounds widely distributed in the plant kingdom.[1] Found in various medicinal plants, it is investigated for a range of potential therapeutic properties. As interest in natural product-based drug discovery and herbal medicine quality control grows, the need for a robust, reliable, and accurate analytical method to quantify this compound in diverse matrices becomes paramount.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as a gold-standard technique in pharmaceutical and phytochemical analysis due to its high sensitivity, reproducibility, and resolving power.[2][3] This application note provides a comprehensive, self-validating protocol for the quantification of this compound using a Reverse-Phase HPLC-UV method. The methodology herein is developed and presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.[4][5]

Principle of the Method

The quantification of this compound is achieved using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system. In this mode, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically a C18 column). A polar mobile phase is used to elute the compounds from the column. By carefully controlling the mobile phase composition, a precise separation of this compound from other matrix components can be achieved.

Following separation, the column eluent passes through a UV-Vis detector. This compound, containing chromophoric groups, absorbs light in the ultraviolet spectrum. The amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert Law. Quantification is performed by measuring the peak area of the analyte and comparing it to a calibration curve constructed from reference standards of known concentrations.

Materials, Reagents, and Instrumentation

Reagents and Standards

-

Reference Standard: this compound (≥98% purity)[1]

-

Solvents: HPLC-grade Methanol, Acetonitrile, and ultrapure Water (18.2 MΩ·cm). The use of high-purity solvents is critical to avoid baseline noise and interfering peaks.[6]

-

Mobile Phase Additive: Phosphoric Acid or Acetic Acid (Analytical or HPLC grade). Acidification of the mobile phase is often necessary to suppress the ionization of phenolic hydroxyl groups, thereby ensuring sharp, symmetrical peaks.[7][8]

Instrumentation and Equipment

-

HPLC System: An HPLC instrument equipped with a degasser, quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[7]

-

Data Acquisition Software: Chromatography data station software (e.g., Empower, Chromeleon).

-

General Laboratory Equipment: Analytical balance, Class A volumetric flasks and pipettes, sonicator, vortex mixer, and 0.22 µm or 0.45 µm syringe filters (ensure filter material is compatible with organic solvents).[9][10]

Detailed Analytical Protocol

Chromatographic Conditions

The following conditions have been established as a robust starting point for the analysis of this compound. Optimization may be required depending on the specific sample matrix and HPLC system.

| Parameter | Recommended Condition | Rationale |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power and retention for moderately non-polar compounds like lignans. |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | Acidified water ensures protonation of phenolic groups for better peak shape. Acetonitrile is a common organic modifier with good UV transparency.[6][11] |

| Elution Mode | Gradient Elution | A gradient is recommended to ensure elution of this compound with a reasonable retention time while effectively clearing more retained matrix components. A suggested starting gradient is: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 20% B. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[7] |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[6] |

| Detection Wavelength | 280 nm | Phenolic compounds typically exhibit strong absorbance around 280 nm. It is highly recommended to use a PDA detector during method development to confirm the absorbance maximum (λmax) of this compound and ensure peak purity. |

| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on analyte concentration and instrument sensitivity.[7] |

Preparation of Solutions

4.2.1 Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of this compound reference standard into a 10.0 mL Class A volumetric flask. Dissolve the standard in methanol, using sonication if necessary to ensure complete dissolution.[10] Make up to the mark with methanol and mix thoroughly. This solution should be stored in an amber vial at 2-8 °C.

-

Working Standard Solutions (Calibration Curve): Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase or a solvent mixture mimicking the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile).[12]

4.2.2 Sample Preparation (General Protocol for Plant Material) The preparation of plant samples is a critical, multi-stage process designed to efficiently extract the analyte while minimizing interfering substances.[13][14]

-

Drying and Milling: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine, homogenous powder (e.g., 40-60 mesh). Homogenization is crucial for reproducible extraction.[14]

-

Extraction: Accurately weigh about 1.0 g of the powdered plant material into a suitable vessel. Add 20 mL of methanol.

-

Extraction Enhancement: Use an energy-input technique to improve extraction efficiency. Ultrasound-assisted extraction (UAE) is a common choice: sonicate the mixture for 30 minutes in a water bath.[15]

-

Clarification: Centrifuge the extract at 4000 rpm for 10 minutes. Carefully decant the supernatant into a clean vial.

-

Dilution & Filtration: Dilute the supernatant with the mobile phase as necessary to bring the expected concentration of this compound within the linear range of the calibration curve.

-

Final Filtration: Before injection, filter the diluted sample through a 0.45 µm syringe filter to remove any remaining particulate matter, which can damage the HPLC column and system.[9]

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[5] This process provides documented evidence of the method's reliability.

| Validation Parameter | Protocol Summary | Acceptance Criteria |

| Specificity | Analyze blank matrix (placebo or extract known to be free of analyte), standard solution, and sample. Use a PDA detector to assess peak purity. | The analyte peak should be free of interference from matrix components at its retention time. Peak purity index should be >0.995.[2] |

| Linearity | Inject calibration standards at a minimum of five concentration levels in triplicate. Plot the average peak area vs. concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999.[8] |

| Accuracy | Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery should be within 98.0% - 102.0%.[7][8] |

| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%.[4] |

| LOD & LOQ | Determine based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). | LOD and LOQ should be determined and reported, demonstrating the method's sensitivity.[7] |

| Robustness | Introduce small, deliberate variations to method parameters (e.g., ±5% mobile phase organic content, ±0.1 mL/min flow rate, ±2°C column temperature) and assess the impact on results. | %RSD of results should remain ≤ 2.0%, and system suitability parameters should be met.[8] |

| Solution Stability | Analyze standard and sample solutions stored at room temperature and under refrigeration (2-8 °C) at various time points (e.g., 0, 8, 24, 48 hours). Compare results to a freshly prepared standard. | Analyte should be stable, with recovery within 98.0% - 102.0% of the initial value.[16][17] |

System Suitability and Data Analysis

System Suitability Testing (SST)

Before initiating any analytical sequence, the chromatographic system must be verified for adequate performance. This is done by injecting a working standard solution (e.g., mid-point of the calibration curve) multiple times (n=5). The SST parameters must meet the predefined criteria.

-

Tailing Factor (T): ≤ 1.5

-

Theoretical Plates (N): > 2000

-

%RSD of Peak Area and Retention Time: ≤ 2.0%

Quantification

-

Calibration Curve: Generate a linear regression equation (y = mx + c) from the calibration data, where 'y' is the peak area and 'x' is the concentration.

-

Sample Analysis: Inject the prepared sample solutions.

-

Calculation: Determine the concentration of this compound in the injected sample solution ('Conc_sample') using the regression equation. Calculate the final concentration in the original solid sample using the formula below:

Concentration (mg/g) = (Conc_sample × Dilution_Factor × Volume_extract) / Weight_sample

Where:

-

Conc_sample is the concentration from the HPLC (µg/mL)

-

Dilution_Factor is the sample dilution factor

-

Volume_extract is the initial extraction volume (mL)

-

Weight_sample is the initial weight of the plant material (g)

-

References

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from amsbiopharma.com. [Link]

-

Gasparic, J., & Kloucek, P. (n.d.). Sample preparation for chromatographic analysis of plant material. ResearchGate. [Link]

-

Pawliszyn, J. (n.d.). Preparation of Samples of Plant Material for Chromatographic Analysis. ResearchGate. [Link]

-

MDPI. (n.d.). Influence of Sample Preparation/Extraction Method on the Phytochemical Profile and Antimicrobial Activities of 12 Commonly Consumed Medicinal Plants in Romania. Retrieved from mdpi.com. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from ijpsr.com. [Link]

-

International Journal of Advanced Research. (n.d.). ISSN: 2320-5407. Retrieved from journalijar.com. [Link]

-

International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ich.org. [Link]

-

Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from actascientific.com. [Link]

-

Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from pharmaguideline.com. [Link]

-

National Institutes of Health. (n.d.). Preparation of Botanical Samples for Biomedical Research. Retrieved from nih.gov. [Link]

-

Vrchovská, V., et al. (n.d.). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Retrieved from academia.edu. [Link]

-

National Institutes of Health. (n.d.). (+)-Episyringaresinol. Retrieved from PubChem. [Link]

-

ResearchGate. (2025, August 6). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from researchgate.net. [Link]

-

National Institutes of Health. (n.d.). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. Retrieved from PubMed. [Link]

-

Pharmacognosy Magazine. (n.d.). Development and Validation of a Simultaneous RP-HPLC-UV/DAD Method for Determination of Polyphenols in Gels Containing. Retrieved from phcog.com. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2018, March 1). Development and Validation of a HPLC-based Bioanalytical Method for Lorcaserin using Solid Phase Extraction and Application to a. Retrieved from ijpsonline.com. [Link]

-

Impact Factor. (2020, September 25). Challenges of HPLC Method Development and Validation for the Assay of Bemotrizinol from Complex Matrix in Cosmeceutical Preparation. Retrieved from impactfactor.org. [Link]

-

ResearchGate. (2025, August 7). Stability of sample solution as a crucial point during HPLC determination of chemical purity of temozolomide drug substance. Retrieved from researchgate.net. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Syringaldehyde. Retrieved from sielc.com. [Link]

-

Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Retrieved from jfda-online.com. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Retrieved from jocpr.com. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. actascientific.com [actascientific.com]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. database.ich.org [database.ich.org]

- 6. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. journalijar.com [journalijar.com]

- 8. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phcog.com [phcog.com]

- 10. impactfactor.org [impactfactor.org]

- 11. UV-Vis Spectrum of Syringaldehyde | SIELC Technologies [sielc.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. jfda-online.com [jfda-online.com]

1H and 13C NMR spectral data for Episyringaresinol.

Executive Summary

This Application Note provides a definitive protocol for the Nuclear Magnetic Resonance (NMR) characterization of Episyringaresinol (CAS: 21453-71-4), a furofuran lignan. Unlike its

This guide details the specific 1H and 13C chemical shifts required for identification, outlines the pulse sequences necessary for stereochemical confirmation, and provides a self-validating workflow for distinguishing this molecule from its isomers.

Chemical Context & Structural Logic

To interpret the NMR data correctly, one must understand the stereochemical deviation:

-

Syringaresinol: bis-equatorial (or exo,exo) configuration. The molecule has a

axis of symmetry. Result: H-7 and H-7' are equivalent; H-8 and H-8' are equivalent. -

This compound: One furan ring retains the equatorial (exo) aryl group, while the other is axial (endo) or inverted relative to the bridgehead. The molecule lacks symmetry. Result: H-7 and H-7' are non-equivalent , appearing as two distinct doublets with different coupling constants (

).

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard for direct comparison with literature. Acetone- -

Concentration: 5–10 mg of isolated compound in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

Instrument Parameters (Recommended)

-

Field Strength:

500 MHz (essential to resolve overlapping methoxy and bridgehead signals). -

Temperature: 298 K (25 °C).

-

Pulse Sequences:

-

1D:

H (zg30), -

2D: COSY (correlates H7-H8), HSQC (multiplicity editing), HMBC (connects aromatic rings to furan core), NOESY (confirms cis vs trans fusion).

-

Spectral Data Analysis

H NMR Spectral Data (CDCl , 500 MHz)

The hallmark of this compound is the presence of two distinct benzylic protons (H-7 and H-7'). In Syringaresinol, these would appear as a single signal ~4.73 ppm.

| Position | Multiplicity ( | Diagnostic Note | |

| H-2 / H-6 | 6.59 | s (2H) | Ring A (Symmetric Syringyl) |

| H-2' / H-6' | 6.60 | s (2H) | Ring B (Symmetric Syringyl) |

| H-7 | 4.86 | d ( | Key Diagnostic: Deshielded, pseudo-axial orientation. |

| H-7' | 4.42 | d ( | Key Diagnostic: Shielded, pseudo-equatorial orientation. |

| H-8 | 3.34 | m | Bridgehead methine |

| H-8' | 2.91 | m | Bridgehead methine (distinct from H-8) |

| H-9a | 3.86 | m | Furan methylene |

| H-9b | 3.34 | m (overlap) | Furan methylene |

| H-9'a | 4.28 | dd ( | Furan methylene |

| H-9'b | 3.90 | m | Furan methylene |

| OMe | 3.89, 3.88 | s (12H total) | Overlapping methoxy signals |

| OH | ~5.5-5.6 | br s | Phenolic hydroxyls (variable) |

C NMR Spectral Data (CDCl , 125 MHz)

Due to the loss of symmetry, this compound displays signal doubling for the furan ring carbons.

| Position | Assignment | |

| C-1 / C-1' | 132.1, 130.5 | Quaternary Aromatic |

| C-2, 6 / C-2', 6' | 102.8, 103.4 | Aromatic CH |

| C-3, 5 / C-3', 5' | 147.2 (overlap) | Aromatic C-O (Oxygenated) |

| C-4 / C-4' | 134.4 (overlap) | Aromatic C-OH |

| C-7 | 87.7 | Benzylic ether (corresponds to H-7) |

| C-7' | 82.0 | Benzylic ether (corresponds to H-7') |

| C-8 | 54.4 | Bridgehead CH |

| C-8' | 50.2 | Bridgehead CH |

| C-9 | 71.0 | Furan |

| C-9' | 69.7 | Furan |

| OMe | 56.3 | Methoxy carbons |

Note: The shift difference between C-7 (87.7) and C-7' (82.[1]0) is the most reliable carbon-based indicator of the epi-configuration. In Syringaresinol, both carbons resonate at ~86.0 ppm.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for confirming this compound over its isomers using the data provided above.

Figure 1: Decision tree for the NMR-based identification of this compound, highlighting the critical symmetry check.

References

-

Isolation and Spectral Data of this compound: Monthong, W., Pitchuanchom, S., Nuntasaen, N., & Pompimon, W. (2011). "(+)-Syringaresinol Lignan from New Species Magnolia thailandica." American Journal of Applied Sciences, 8(12), 1268-1271. (Contains comparative data for Syringaresinol and discussion of stereochemistry).

-

Detailed Chemical Shifts (Proton & Carbon): Thuy, T. T., et al. (2011). "Four Lignans from Root of Pseuderanthemum carruthersii." Science & Technology Development, 14(2). (Explicitly lists H-7/H-7' shifts for this compound).

-

Stereochemical Differentiation in Furofurans: Takahashi, K., et al. (1988). "Stereochemistry of Furofuran Lignans." Chem. Pharm.[2] Bull.. (Establishes the correlation between H-7/H-8 coupling constants and cis/trans ring fusion).

-

Lignan Isolation Protocols: Liu, H. B., et al. (2015). "New diterpenoids from Sapium discolor." Journal of Asian Natural Products Research, 17(12), 1117-1128. (Describes isolation of epi-syringaresinol).

Sources

Application Notes & Protocols: The Use of Episyringaresinol as a Reference Standard in Phytochemical Analysis

Abstract

Episyringaresinol, a furofuran lignan, is a significant bioactive compound found across a wide array of plant species. Its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects, make it a subject of intense research in phytochemistry and drug development.[1][2][3] The accurate quantification and identification of this compound in complex botanical matrices are paramount for quality control, standardization of herbal products, and pharmacological studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (+)-Episyringaresinol as a reference standard in modern phytochemical analysis. We will delve into the causality behind methodological choices and present validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Rationale for this compound as a Reference Standard

A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis.[4] (+)-Episyringaresinol is an excellent candidate for this role due to its well-defined chemical structure and its presence in numerous medicinal plants, including species of Annona, Sapium, and Selaginella.[5][6] Its use is critical for ensuring the consistency, safety, and efficacy of herbal medicinal products.[4][7] By using a certified this compound standard, researchers can:

-

Confirm the identity of the compound in a plant extract.

-

Accurately quantify its concentration, which is essential for dosage and efficacy studies.

-

Validate analytical methods to ensure they are reliable, reproducible, and fit for purpose, in line with regulatory guidelines such as those from the International Conference on Harmonisation (ICH).[8][9]

This guide provides the foundational knowledge and practical protocols to integrate this compound into a rigorous analytical workflow.

Characterization of the Reference Standard

Before use, it is imperative to understand the fundamental properties of the (+)-Episyringaresinol reference standard.

| Property | Value | Source |

| IUPAC Name | 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | PubChem[5] |

| Molecular Formula | C₂₂H₂₆O₈ | PubChem[5] |

| Molecular Weight | 418.4 g/mol | PubChem[5] |

| CAS Number | 21453-71-4 | PubChem[5] |

| Appearance | Typically a solid | HMDB[10] |

| Solubility | Soluble in DMSO, methanol, ethanol, and other organic solvents | MCE, TargetMol[6][11][12] |

Handling, Storage, and Solution Preparation

The integrity of a reference standard is contingent upon its proper handling and storage. Lignans can be sensitive to light, temperature, and oxidation.

Storage of Solid Standard

-

Condition: Store the solid (lyophilized) this compound standard at -20°C in a tightly sealed vial, protected from light and moisture.[13]

-

Rationale: Low temperature and desiccation minimize degradation over time. Provided it is stored correctly, the solid standard can be stable for extended periods (typically >6 months).[13]

-

Acclimatization: Before opening, allow the vial to warm to room temperature for at least 60 minutes to prevent condensation of atmospheric moisture onto the cold solid, which could compromise its integrity.[13]

Preparation and Storage of Stock Solutions

-

Protocol:

-

Accurately weigh a suitable amount of this compound standard (e.g., 10 mg) using a calibrated analytical balance.

-

Dissolve the solid in a Class A volumetric flask using an appropriate solvent (e.g., HPLC-grade methanol or DMSO) to create a stock solution of known concentration (e.g., 1 mg/mL).[14]

-

If using DMSO, sonication may be required to ensure complete dissolution.[11]

-

-

Storage:

-

Rationale: Aliquoting the stock solution prevents repeated freeze-thaw cycles which can degrade the analyte. Amber vials protect the compound from photodegradation.

Analytical Workflow Overview

The following diagram illustrates a typical workflow for the quantification of this compound in a plant sample using a reference standard.

Caption: General workflow for phytochemical analysis using a reference standard.

Application I: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for quantifying phytochemicals.[15][16] The principle lies in separating compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. The UV detector quantifies the compound based on its absorbance of light at a specific wavelength.

Protocol: HPLC-UV Analysis

1. Chromatographic Conditions:

-

Rationale: A C18 column is a versatile reversed-phase column suitable for separating moderately polar compounds like lignans. The mobile phase, a mixture of acidified water and organic solvent (acetonitrile/methanol), allows for good peak shape and resolution. Acidification (e.g., with formic acid) suppresses the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.

| Parameter | Recommended Setting |

| Instrument | HPLC System with UV/PDA Detector |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[8] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with 10-20% B, ramp to 80-90% B over 20-30 min |

| Flow Rate | 1.0 mL/min[8] |

| Column Temperature | 30 °C[8] |

| Detection λ | ~280 nm (typical for phenolic compounds) |

| Injection Volume | 10-20 µL |

2. Preparation of Calibration Curve:

-

From the 1 mg/mL stock solution, perform serial dilutions to prepare a series of working standards. A typical concentration range would be 1.0 to 50.0 µg/mL.[8]

-

Inject each standard in triplicate.

-

Plot the average peak area against the known concentration of each standard.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value should be >0.999.[15]

3. Sample Preparation and Analysis:

-

Extract the powdered plant material using a suitable solvent (e.g., methanol or ethanol). Ultrasound-assisted extraction (UAE) or maceration are common methods.[17]

-

Filter the resulting extract through a 0.45 µm syringe filter to remove particulates.

-

Inject the filtered sample into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the concentration in the sample using the calibration curve equation.

Application II: Structural Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry is a powerful technique for both identifying and quantifying compounds.[18] It separates volatile compounds in the gas phase and then fragments them, creating a unique mass spectrum that acts as a chemical fingerprint.

-

Causality: this compound is a non-volatile lignan due to its high molecular weight and polar hydroxyl groups. Therefore, a crucial derivatization step is required to make it volatile for GC analysis.[19][20] Silylation, which replaces the acidic protons of the hydroxyl groups with trimethylsilyl (TMS) groups, is the most common approach.[20][21]

Protocol: GC-MS Analysis with Silylation

1. Derivatization:

-

Evaporate a known volume of the plant extract or standard solution to complete dryness under a gentle stream of nitrogen.

-

Add 60 µL of dry pyridine to the residue, followed by 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[21]

-

Seal the vial and heat at 60-70°C for 30 minutes.

-

Cool the vial to room temperature before injection.

2. GC-MS Conditions:

| Parameter | Recommended Setting |

| Instrument | GC-MS System |

| Column | HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)[22] |

| Carrier Gas | Helium, constant flow ~1.3 mL/min[22] |

| Inlet Temperature | 250-280 °C |

| Oven Program | Start at 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |